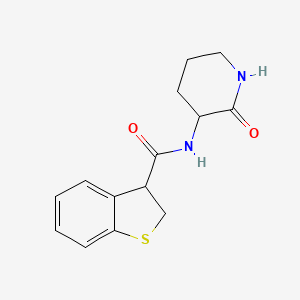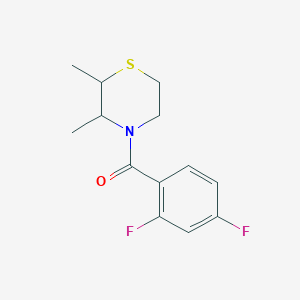![molecular formula C15H21NO2S B7594050 (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibits (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has several biochemical and physiological effects. In cancer cells, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity induces apoptosis, which leads to the death of cancer cells. In diabetic animal models, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity improves insulin sensitivity, which leads to better glucose uptake by the cells. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity also reduces the release of inflammatory cytokines, which has implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potency and specificity for (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibition. The compound is also readily available and relatively easy to synthesize. The limitations of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity tests are necessary before using the compound in in vivo experiments.
未来方向
The future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in scientific research include its use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound can also be used to study the role of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in various cellular processes and to identify new targets for drug development. Further studies are necessary to determine the optimal dose and duration of treatment with (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone and to investigate its potential side effects and toxicity.
合成方法
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone involves the reaction of 4-(Methoxymethyl)benzoyl chloride with 2,3-Dimethylthiomorpholine in the presence of a base such as triethylamine. The reaction proceeds at room temperature, and the product is obtained in good yield after purification by column chromatography.
科学研究应用
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been extensively used in scientific research as a potent inhibitor of protein kinase C ((2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone) family. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has significant implications for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-6-4-13(5-7-14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNKIGZMPYTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=C(C=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)